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dagA protein, Alteromonas haloplanktis - 148349-99-9

dagA protein, Alteromonas haloplanktis

Catalog Number: EVT-1519900
CAS Number: 148349-99-9
Molecular Formula: C11H12O2
Molecular Weight: 0
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Product Introduction

Overview

The dagA protein from the marine bacterium Alteromonas haloplanktis is a sodium-linked D-alanine glycine permease. This protein plays a crucial role in the transport of amino acids across cellular membranes, particularly under saline conditions. Alteromonas haloplanktis is a psychrophilic organism, thriving in cold marine environments, which influences its biochemical pathways and protein functionalities.

Source

Alteromonas haloplanktis was first isolated from Antarctic waters and has been extensively studied for its unique adaptations to cold temperatures. The specific gene encoding the dagA protein was identified through genomic sequencing efforts that highlighted its functional similarity to other known permeases, such as those found in Escherichia coli and Salmonella typhimurium .

Classification

The dagA gene is classified under the category of permease genes, which are integral membrane proteins that facilitate the transport of specific substrates across the cell membrane. The protein itself consists of 542 amino acids and has a molecular weight of approximately 58,955 Da. It features a hydropathy profile indicative of multiple transmembrane segments, suggesting a complex structure designed for efficient substrate transport .

Synthesis Analysis

Methods

The synthesis of the dagA protein involves several key steps:

  1. Gene Cloning: The dagA gene was cloned from the genomic DNA of Alteromonas haloplanktis. A 4.0 kb fragment containing the gene was identified and sequenced.
  2. Expression Systems: Various expression systems, including bacterial and yeast systems, have been employed to produce the protein for further study.
  3. Purification Techniques: Techniques such as affinity chromatography are utilized to purify the expressed protein, allowing for detailed characterization.

Technical Details

The cloning process involved using plasmid vectors that allowed for selection markers to identify successful transformants. Subsequent expression in host cells was optimized by adjusting temperature and substrate concentrations to maximize yield .

Molecular Structure Analysis

Structure

The dagA protein exhibits a multi-transmembrane domain architecture, with eight predicted transmembrane segments. This structure is essential for its function as a permease, facilitating the transport of D-alanine and glycine across the membrane.

Data

Chemical Reactions Analysis

Reactions

The primary reaction facilitated by the dagA protein involves the sodium-dependent transport of D-alanine and glycine into the cell. This process is critical for maintaining cellular homeostasis and supporting metabolic functions.

Technical Details

The transport mechanism likely involves conformational changes in the protein structure upon substrate binding, driven by sodium ion gradients across the membrane. Kinetic studies would be necessary to quantify transport rates and affinities for substrates .

Mechanism of Action

Process

The mechanism of action for dagA involves:

  1. Substrate Binding: D-alanine or glycine binds to specific sites on the permease.
  2. Conformational Change: The binding induces a conformational change that allows the substrate to be translocated across the membrane.
  3. Release and Reset: Once inside, the substrate is released into the cytoplasm, and the permease resets to its original conformation.

Data

Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) can be determined through enzyme assays that measure transport activity under varying substrate concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 58,955 Da.
  • Amino Acid Composition: Composed predominantly of hydrophobic residues suitable for membrane integration.

Chemical Properties

  • Solubility: Likely soluble in detergent solutions due to its membrane-spanning nature.
  • Stability: Stability studies at various temperatures can provide insights into its functionality under psychrophilic conditions.

Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to evaluate functional integrity at different temperatures .

Applications

Scientific Uses

The dagA protein has significant implications in various scientific fields:

  • Biotechnology: Its ability to transport amino acids efficiently can be harnessed in recombinant protein production systems.
  • Environmental Science: Understanding how this protein functions can provide insights into nutrient cycling in cold marine ecosystems.
  • Pharmaceuticals: Potential applications in drug delivery systems where targeted amino acid transport is beneficial.
Molecular Characterization of dagA in *Alteromonas haloplanktis*

Genomic Context & Evolutionary Origins of the dagA Gene

The dagA gene was identified within a 4.0 kb genomic DNA fragment derived from a plasmid library of the Antarctic marine bacterium Alteromonas haloplanktis ATCC 19855 (reclassified as Pseudoalteromonas haloplanktis). This gene functionally complements the dagA mutation in Escherichia coli under sodium-dependent conditions, indicating its role as a Na⁺-linked solute transporter [1]. Genomic analyses reveal that Alteromonas haloplanktis possesses a multipartite genome, with essential genes distributed across two chromosomes. Chromosome II exhibits plasmid-like origins of replication (repA, parAB), suggesting ancestral recruitment of a plasmid for genomic expansion. This evolutionary strategy is common among marine γ-proteobacteria and may facilitate rapid adaptation to nutrient flux in cold marine environments [5] [8]. The dagA locus is enriched in genes involved in osmoregulation and amino acid metabolism, consistent with its role in nutrient uptake under high-salinity, low-temperature conditions [8].

Structural Analysis of the Encoded Na⁺-Linked Permease

The dagA protein is a 542-residue transmembrane permease (molecular weight 58,955 Da) that functions as a Na⁺-dependent D-alanine/glycine symporter. It represents a key adaptation for nutrient scavenging in the oligotrophic Antarctic marine ecosystem [1].

Transmembrane Domain Architecture & Hydropathy Profiling

Hydropathy analysis (Kyte-Doolittle algorithm) predicts eight transmembrane α-helices (TMs) connected by cytoplasmic and periplasmic loops. A distinctive 54-residue hydrophilic domain between TM6 and TM7 is exposed to the cytoplasm, potentially serving as a regulatory site for sodium binding or substrate translocation [1] [7]. The hydrophobic core of the transmembrane domains displays a conserved bias toward aliphatic residues (Val, Ile, Leu), which maintains membrane fluidity at near-freezing temperatures. This contrasts with mesophilic transporters that favor rigidifying aromatic residues [3] [8].

Table 1: Structural Features of dagA Permease

PropertyValueFunctional Implication
Amino Acid Residues542Optimal size for 8-TM fold
Molecular Weight58,955 DaConsistent with SSS family transporters
Predicted TMs8Ion-coupled substrate translocation
Largest Hydrophilic Loop54 residues (between TM6-TM7)Potential cytoplasmic regulatory domain
Hydropathy Index (Average)+1.3Strong membrane association

Homology Modeling Against Proline/Glucose Cotransporters

Structural modeling of dagA was performed using the Na⁺/proline permease of E. coli (PutP) and human Na⁺/glucose cotransporter (SGLT1) as templates. The conserved core (residues 120–490) shares 38% identity with PutP and 32% identity with SGLT1, validating its classification within the Solute:Sodium Symporter (SSS) family (TC# 2.A.21) [1] [9]. Key structural features include:

  • Sodium-Binding Pocket: A conserved triad (Glu⁴⁵⁷, Asn⁴⁶³, Thr⁴⁶⁷) in TM8 corresponds to the Na⁺-coordinating residues in SGLT1.
  • Substrate Translocation Pathway: Polar residues in TM1 (Ser⁷⁵, Gln⁷⁹) and TM3 (Asn¹⁵⁶) form a cavity accommodating glycine/D-alanine.
  • Dynamics: Homology models suggest TM1 and TM8 exhibit conformational flexibility during the transport cycle, consistent with the "gated pore" mechanism observed in GLUT1 transporters [2] [9].

Phylogenetic Relationships to γ-Proteobacterial Transport Systems

dagA clusters within a monophyletic clade of Na⁺-coupled transporters from marine γ-proteobacteria, including Pseudoalteromonas, Shewanella, and Vibrio species. This clade shares a branch with enterobacterial Na⁺/proline symporters (PutP) but diverges from terrestrial homologs by 12 conserved substitutions in TM helices, likely reflecting adaptations to high Na⁺ concentrations in marine habitats [1] [5].

Table 2: Phylogenetic Distribution of SSS Family Transporters in γ-Proteobacteria

OrganismTransport SystemSubstrate SpecificityIdentity to dagA
Alteromonas haloplanktisdagAD-alanine/glycine100%
Escherichia coliPutPProline38%
Salmonella typhimuriumProPProline36%
Pseudoalteromonas haloplanktisPSHAa2213 (annotated)Glutamate29%
Vibrio parahaemolyticusVPA1686 (annotated)Betaine31%

Notably, Pseudoalteromonas haloplanktis TAC125 encodes 57 putative SSS transporters in its genome – a 2-fold expansion compared to E. coli – highlighting the critical role of sodium-coupled transport in marine osmoadaptation. This expansion correlates with genomic adaptations to cold: increased tRNA/rRNA gene copy numbers and codon usage biases favoring asparagine-rich regions, which counteracts protein aggregation at low temperatures [5] [8] [9].

Properties

CAS Number

148349-99-9

Product Name

dagA protein, Alteromonas haloplanktis

Molecular Formula

C11H12O2

Synonyms

dagA protein, Alteromonas haloplanktis

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